2-Carboxy-2-hydroxy-8-carboxychromene is a complex organic compound belonging to the class of chromenes, which are bicyclic compounds characterized by a benzene ring fused to a heterocyclic ring. This particular compound features multiple functional groups, including carboxylic acids and hydroxyl groups, which contribute to its chemical reactivity and potential biological activity. The presence of these groups allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as 8-hydroxyquinoline derivatives. Research indicates that derivatives of 8-hydroxyquinoline exhibit a wide range of biological activities, which can be exploited for the synthesis of new compounds with enhanced properties .
2-Carboxy-2-hydroxy-8-carboxychromene can be classified as:
The synthesis of 2-Carboxy-2-hydroxy-8-carboxychromene typically involves multi-step synthetic pathways. One common method includes the condensation of 8-hydroxyquinoline with carboxylic acid derivatives under acidic or basic conditions. The following steps outline a general approach to its synthesis:
Technical details regarding yields and conditions vary based on the specific synthetic route chosen .
The molecular structure of 2-Carboxy-2-hydroxy-8-carboxychromene can be represented as follows:
This formula indicates that the compound contains 15 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms. The structure features:
Key data regarding its molecular properties include:
The reactivity of 2-Carboxy-2-hydroxy-8-carboxychromene is influenced by its functional groups, enabling various chemical transformations:
Technical details regarding these reactions often involve specific catalysts and conditions that optimize yield and selectivity .
The mechanism of action for 2-Carboxy-2-hydroxy-8-carboxychromene in biological systems is not fully elucidated but is believed to involve:
Data supporting these mechanisms often come from in vitro studies assessing the compound's effects on various biological targets .
Key physical properties include:
Chemical properties encompass:
Relevant data regarding stability and reactivity can be obtained from standard chemical databases or experimental studies .
The potential applications of 2-Carboxy-2-hydroxy-8-carboxychromene span various fields:
Research continues to explore these applications, focusing on enhancing efficacy and understanding underlying mechanisms .
The compound is systematically named as 2-carboxy-2-hydroxy-8-carboxychromene under IUPAC conventions, reflecting its chromene core structure with carboxyl substituents at positions 2 and 8 and a hydroxyl group at position 2. This nomenclature prioritizes the chromene ring (a benzopyran derivative) as the parent structure, with functional groups numbered to minimize locants for the carboxyl moieties. The hydroxy and carboxy groups at C-2 are described as a single "2-carboxy-2-hydroxy" unit due to their attachment to the same carbon atom [1] [5].
A widely accepted synonym is 2-hydroxychromene-2,8-dicarboxylic acid, which emphasizes the dicarboxylic acid nature of the molecule. This name explicitly denotes the hydroxyl group and both carboxyl groups attached to the chromene scaffold. In biochemical contexts, the compound is cataloged under identifiers such as CHEBI:34265, KEGG C14094, and PubChem CID 656874/854330, which link to standardized chemical databases [1] [5] [7].
Table 1: Nomenclature and Identifiers
| Classification | Identifier/Name | Source |
|---|---|---|
| IUPAC Name | 2-Carboxy-2-hydroxy-8-carboxychromene | [1] |
| Common Synonym | 2-Hydroxychromene-2,8-dicarboxylic acid | [1] [5] |
| Biochemical ID | CHEBI:34265 | [7] |
| Biochemical ID | KEGG C14094 | [5] [7] |
The molecular formula C₁₁H₈O₆ is universally consistent across chemical databases and spectroscopic analyses. This formula accounts for:
The exact molecular weight is 236.03209 g/mol, calculated from atomic masses (C: 12.000, H: 1.00794, O: 15.999). The monoisotopic mass (236.03209 Da) is critical for mass spectrometric identification, where the compound exhibits predictable adducts:
The presence of multiple oxygen atoms enables diverse ionization pathways, facilitating detection in analytical workflows.
The compound’s structure is unambiguously defined by line notations:
O=C(O)c1cccc2c1OC(O)(C(=O)O)C=C2 C(=O)O) and C-8 (O=C(O)c1) OC(O)) InChI=1S/C11H8O6/c12-9(13)7-3-1-2-6-4-5-11(16,10(14)15)17-8(6)7/h1-5,16H,(H,12,13)(H,14,15) The InChIKey QTUUVCOZQOTVCR-UHFFFAOYSA-N provides a hashed version for database searches, confirming its uniqueness.
Table 2: InChI Layer Breakdown
| Layer | Content | Significance |
|---|---|---|
| Chemical Formula | C₁₁H₈O₆ | Composition |
| Connectivity | c12-9(13)7-3-1-2-6-4-5-11(16,10(14)15)17-8(6)7 | Bond sequence and ring closures |
| Protonation | /h1-5,16H,(H,12,13)(H,14,15) | Labile hydrogens |
| Stereochemical | /t? | None (no chiral centers) |
2-Carboxy-2-hydroxy-8-carboxychromene belongs to a broader class of chromene carboxylic acids. Key structural differentiators include:
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0